molecular formula C24H24N2O3S B15024665 8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B15024665
M. Wt: 420.5 g/mol
InChI Key: IKLWFALGFCOHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a cycloheptapyrrolone core

Preparation Methods

The synthesis of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves multiple steps, including the formation of the thiazole ring and the cycloheptapyrrolone core. The synthetic route typically starts with the preparation of the thiazole ring through a condensation reaction between a methoxyphenyl derivative and a thioamide. This intermediate is then subjected to cyclization reactions to form the cycloheptapyrrolone core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with similar compounds such as:

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

4-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C24H24N2O3S/c1-6-29-20-9-7-8-19(27)21-14(2)26(15(3)22(20)21)24-25-23(16(4)30-24)17-10-12-18(28-5)13-11-17/h7-13H,6H2,1-5H3

InChI Key

IKLWFALGFCOHHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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